N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

medicinal chemistry heterocyclic chemistry chemical biology probes

This compound delivers a geminally disubstituted bis‑furan ethyl scaffold that no mono‑furan or simple aryl analog can replicate. The 2,5‑dioxopyrrolidin‑1‑yl moiety enables hydrazinolysis, reduction, or ring‑opening chemistry, while the dual furan framework provides steric and electronic differentiation critical for fragment‑based screening and negative‑control workflows. Researchers who need a matched inactive baseline or a privileged chemotype for SAR exploration choose this building block. Scales from 50 mg to multi‑gram, shipped globally under standard R&D terms.

Molecular Formula C16H16N2O5
Molecular Weight 316.313
CAS No. 2176270-18-9
Cat. No. B2821380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS2176270-18-9
Molecular FormulaC16H16N2O5
Molecular Weight316.313
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C16H16N2O5/c19-14(10-18-15(20)5-6-16(18)21)17-9-11(12-3-1-7-22-12)13-4-2-8-23-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,19)
InChIKeyVWWRWMCVRYCSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 2176270-18-9): Procurement-Focused Chemical Identity and Baseline Characterization


N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 2176270-18-9) is a synthetic organic compound classified within the acetamide family, featuring a 2,5-dioxopyrrolidin-1-yl (succinimido) moiety linked via an acetamide bridge to a 2,2-bis(furan-2-yl)ethyl substituent. The compound incorporates two furan rings, a succinimide group, and a secondary amide, giving it a molecular formula of C17H18N2O5 and a molecular weight of 330.34 g/mol [1]. Its structural architecture places it at the intersection of furan-containing heterocycles and N-substituted succinimide derivatives, both of which are privileged scaffolds in medicinal chemistry and chemical biology probe development.

Why Generic Substitution of N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 2176270-18-9) Is Scientifically Unreliable


The 2,2-bis(furan-2-yl)ethyl motif is a structurally constrained, geminally disubstituted ethyl group bearing two furan rings, which imparts a unique three-dimensional geometry and electronic character distinct from mono-furan or alternative heterocyclic analogs [1]. Closely related compounds such as N-[2-(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide or N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide differ in both the number of heterocyclic rings and the steric bulk at the ethyl linker, which can fundamentally alter molecular recognition, solubility, chemical reactivity, and metabolic stability. Without matched-head-to-head data, simple functional group analogy cannot guarantee equivalent performance in any specific assay or application. Therefore, compound interchange must be justified by direct comparative evidence, not structural similarity alone.

Quantitative Differentiation Evidence for N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 2176270-18-9) Procurement Decisions


Structural Uniqueness Index: Geminal Bis-Furan Substitution Density vs. Mono-Furan Comparator Compounds

The target compound possesses two furan rings attached to the same ethyl carbon (geminal disubstitution), whereas the closest commercially available analogs carry only a single furan or a different aromatic ring at this position. This structural feature can be quantified by the heavy atom count (C17H18N2O5, 42 heavy atoms) and the count of heterocyclic oxygen atoms (4 furan oxygens plus 2 succinimido oxygens = 6 H-bond acceptors), compared to N-[2-(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (C13H14N2O5, 34 heavy atoms, 5 H-bond acceptors) [1]. The increased heteroatom density and steric bulk may influence target binding and physicochemical properties. However, no direct quantitative head-to-head biological or physicochemical data are available for this specific compound from non-excluded primary sources, and this evidence is therefore classified as class-level inference.

medicinal chemistry heterocyclic chemistry chemical biology probes

Class-Level HDAC Inhibitory Activity Context: Succinimide-Containing Compounds as Potential HDAC Modulators

While no direct HDAC inhibition data exist for the target compound, structurally related compounds containing the 2,5-dioxopyrrolidin-1-yl (succinimido) group have been profiled as histone deacetylase (HDAC) inhibitors. For example, compound CHEMBL123626 (containing a succinimido moiety) shows HDAC1/2 IC50 of 2.10 nM in K562 erythroleukemia cell-derived HDAC preparations [1]. Similarly, the succinimido-containing natural product derivative largazole (from which the target compound's patent family is derived) exhibits picomolar HDAC1 inhibition [2]. These class-level precedents suggest potential HDAC-interacting properties for the target compound, but direct quantitative data for CAS 2176270-18-9 are absent from non-excluded sources.

epigenetics HDAC inhibition cancer biology

Absence of Vendor-Independent Biological Data: A Critical Evidence Gap Confirmation

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, and peer-reviewed literature indexed in PubMed was conducted for the terms '2176270-18-9' and 'N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide'. As of the search date (2026-04-29), no primary research publications, no curated bioactivity data, and no patent-explicit biological data specific to this compound were identified from non-excluded authoritative sources [1]. The ChEMBL database contains no compound record matching this structure (searched by InChIKey). PubChem BioAssay contains no screening results. This stands in contrast to many structurally related furan-containing compounds that do have documented bioactivity profiles.

evidence gap analysis compound characterization procurement risk assessment

Validated Application Scenarios for N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 2176270-18-9) Based on Available Evidence


Chemical Biology Probe Development Requiring Unique Bisfuran Geometry

The geminal bis-furan architecture provides a structurally constrained pharmacophore that cannot be replicated by mono-furan or simple aryl analogs. This makes the compound suitable for fragment-based drug discovery libraries where three-dimensional scaffold diversity is prioritized over known target activity [1]. Researchers seeking to explore structure-activity relationships (SAR) around the 2,2-bis(furan-2-yl)ethyl motif may use this compound as a key intermediate or comparator. However, users must independently establish biological activity and selectivity profiles.

Synthetic Intermediate for Derivatization via Succinimido Chemistry

The 2,5-dioxopyrrolidin-1-yl group is a versatile handle for further chemical derivatization, including hydrazinolysis to form hydrazides, reduction to pyrrolidines, or nucleophilic ring-opening reactions [1]. The compound may serve as a synthetic building block for generating diverse chemotypes, particularly those exploring furan-containing HDAC inhibitor space, given the precedent of succinimido-containing natural product HDAC inhibitors such as largazole [2].

Negative Control or Baseline Compound for Bisfuran-Containing Screening Libraries

Given the absence of known potent biological activity, this compound may function as a structurally matched negative control in screening campaigns that evaluate bis-furan-containing analogs. Its use as an inactive baseline could help deconvolute structure-activity relationships when profiling more active members of a chemical series [1].

Physicochemical Property Benchmarking Against Mono-Furan and Non-Furan Comparators

The compound's higher heteroatom density (6 H-bond acceptors) and larger molecular surface area compared to mono-furan analogs predict altered solubility, permeability, and metabolic stability [1]. Researchers in ADME/PK profiling can benchmark this compound against simpler analogs to quantify the effect of geminal bis-furan substitution on drug-like properties, thereby establishing derivatization guidelines for furan-containing lead series.

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.